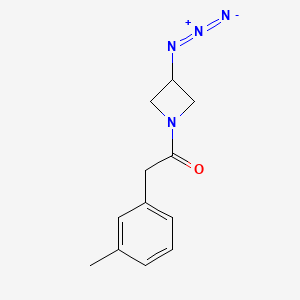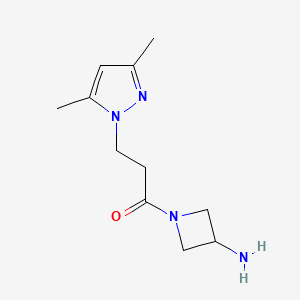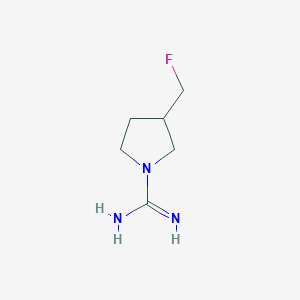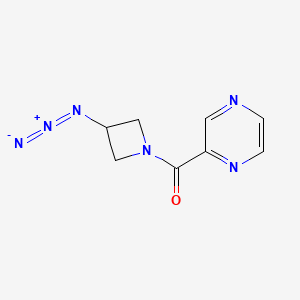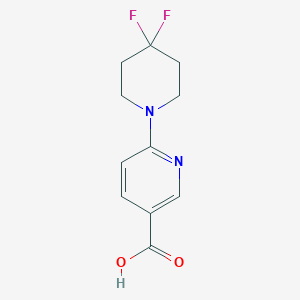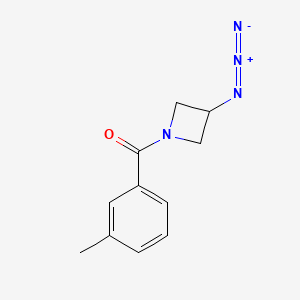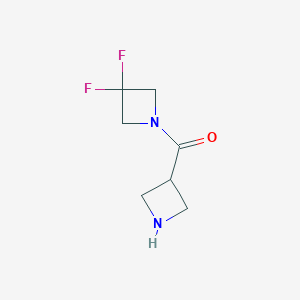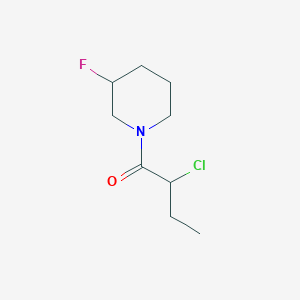
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry
This compound contains a piperidine ring, which is a type of heterocycle . Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic . They are used in various industrial applications ranging from cosmetics, reprography, information storage, and plastics .
Pharmaceutical Applications
The compound can be used for the prevention or treatment of diseases associated with kinase inhibitory actions . Kinase inhibitors play a crucial role in the treatment of various diseases like inflammatory disease, autoimmune disease, proliferative disease or hyperproliferative disease, and/or immunity mediated disease .
Role in Signal Transduction Pathways
Protein kinase, an enzyme that catalyzes phosphorylation of specific residues of other proteins, plays an important role in signal-transduction pathways that transduce extracellular signals to the nucleus . This compound, being a kinase inhibitor, can influence these pathways .
Role in JAK/STAT Signaling
Janus kinase (JAK) activates STAT (Signal Transducer and Activators of Transcription) proteins through tyrosine phosphorylation to provide rapid signaling pathways to cytokines . JAK/STAT signaling is known to be associated with allergies, asthma, autoimmune diseases, solid cancers, and blood cancers . This compound, as a kinase inhibitor, can potentially influence JAK/STAT signaling .
Role in T-cell and B-cell Function
In the onset or development of inflammatory disease, autoimmune disease, proliferative disease or hyperproliferative disease, and/or immunity mediated disease, there is various evidence that T-cells (or T-lymphocytes) and B-cells (or B-lymphocytes) play an important role . This compound, being a kinase inhibitor, can influence the function of these cells .
Role in Hematopoietic Growth Factor Signaling
JAK2, a member of the JAK family, is associated with hematopoietic growth factor signaling . JAK2 can induce anemia, thrombocytopenia, leukopenia, especially when it is involved in the hematopoietic growth factor signaling and causes excessive inhibition . This compound, as a kinase inhibitor, can potentially influence hematopoietic growth factor signaling .
Propiedades
IUPAC Name |
2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-4-7(11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAIMYXFGDNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




